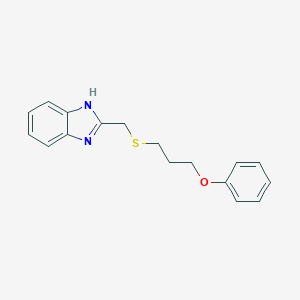

2-(3-phenoxypropylsulfanylmethyl)-1H-benzimidazole

Description

2-(3-Phenoxypropylsulfanylmethyl)-1H-benzimidazole is a benzimidazole derivative characterized by a sulfanylmethyl (-SCH$_2$-) group at position 2 of the benzimidazole core, further substituted with a 3-phenoxypropyl chain. This compound shares structural similarities with pharmacologically active benzimidazole derivatives, which are widely studied for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

2-(3-phenoxypropylsulfanylmethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-2-7-14(8-3-1)20-11-6-12-21-13-17-18-15-9-4-5-10-16(15)19-17/h1-5,7-10H,6,11-13H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAMEMJPTCOINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCSCC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenoxypropylsulfanylmethyl)-1H-benzimidazole typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Attachment of Phenoxypropylsulfanylmethyl Group: This step involves the reaction of the benzimidazole core with 3-phenoxypropylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques, are often employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfur atom in the phenoxypropylsulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

- **Ox

Biological Activity

2-(3-phenoxypropylsulfanylmethyl)-1H-benzimidazole is a compound belonging to the benzimidazole class, which is renowned for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 692747-17-4

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets.

The biological activity of benzimidazole derivatives often involves their interaction with specific enzymes or receptors. The mechanism of action for this compound may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may act as a modulator of receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro Studies : A study demonstrated that similar benzimidazole compounds showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL depending on the strain .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Helicobacter pylori | 0.25 |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. For example:

- Cell Line Studies : In vitro tests on cancer cell lines revealed that compounds similar to this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study investigated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated that the compound significantly inhibited the growth of several pathogenic bacteria, suggesting potential use in treating infections caused by resistant strains. -

Anticancer Research :

Another study focused on the anticancer properties of benzimidazole derivatives. The findings suggested that these compounds could induce cell cycle arrest and apoptosis in cancer cells, providing a promising avenue for cancer therapy development .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

- In vivo Studies : Conducting animal studies to assess efficacy and safety.

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Scientific Research Applications

Antibacterial Activity

Benzimidazole derivatives, including 2-(3-phenoxypropylsulfanylmethyl)-1H-benzimidazole, have shown significant antibacterial effects against various pathogens. A study demonstrated that certain benzimidazole compounds exhibited minimal inhibitory concentrations (MIC) comparable to standard antibiotics like amikacin and norfloxacin against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis .

Table 1: Antibacterial Activity of Benzimidazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Comparison Antibiotic |

|---|---|---|---|

| 2g | Staphylococcus aureus | 4 | Amikacin |

| 2g | Streptococcus faecalis | 8 | Amikacin |

| 2g | Methicillin-resistant S. aureus | 4 | Amikacin |

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research indicates moderate activity against fungi such as Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition .

Table 2: Antifungal Activity of Benzimidazole Derivatives

| Compound | Target Fungi | MIC (μg/mL) |

|---|---|---|

| 1b | Candida albicans | 64 |

| 1c | Aspergillus niger | 64 |

Anticancer Properties

Benzimidazole derivatives have been extensively studied for their anticancer potential. In vitro studies demonstrated that certain derivatives significantly inhibited the growth of cancer cell lines, including human colorectal carcinoma (HCT116). For instance, compounds derived from benzimidazoles displayed IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Table 3: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (μM) | Comparison Drug |

|---|---|---|---|

| N9 | HCT116 | 4.53 | 5-Fluorouracil |

| N18 | HCT116 | 5.85 | 5-Fluorouracil |

Case Studies

Recent literature has documented several case studies illustrating the effectiveness of benzimidazole derivatives in clinical and experimental settings:

- Antibacterial Efficacy : A study highlighted the synthesis of N-alkylated benzimidazole derivatives that showed potent antibacterial activity against resistant strains of bacteria, emphasizing their potential as new therapeutic agents .

- Antifungal Screening : Compounds were evaluated for their antifungal properties against clinical isolates of fungi, demonstrating promising results that warrant further investigation into their mechanisms and potential clinical applications .

- Anticancer Investigations : Research involving the evaluation of benzimidazole derivatives on various cancer cell lines revealed significant cytotoxic effects, leading to the conclusion that these compounds could serve as lead candidates for developing novel anticancer therapies .

Comparison with Similar Compounds

2-({[3-(4-Methylphenoxy)propyl]sulfanyl}methyl)-1H-benzimidazole (D011-3017)

This compound () differs from the target molecule by the presence of a 4-methylphenoxy group instead of an unsubstituted phenoxy. The methyl substituent may enhance lipophilicity and alter metabolic stability. No direct pharmacological data are available, but its structural similarity suggests comparable reactivity in sulfhydryl-mediated interactions.

| Property | Target Compound | D011-3017 |

|---|---|---|

| Substituent on phenoxy | None | 4-Methyl |

| Potential lipophilicity | Moderate | Higher |

| Synthetic yield | Not reported | Not reported |

Aryl-Substituted Benzimidazoles

2-(4-Chlorophenyl)-1H-benzimidazole (3e)

Synthesized in 91% yield (), this derivative lacks the sulfanylmethyl-phenoxypropyl chain but features a 4-chlorophenyl group. Key differences include:

2-(4-Bromophenyl)-1H-benzimidazole (3a)

Synthesized in 88% yield (), this compound highlights the impact of halogen substituents . Bromine’s electron-withdrawing effects could enhance stability but reduce solubility compared to the target compound’s ether-sulfur chain .

Morpholine-Functionalized Derivatives

describes 1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives (e.g., compounds 2b–2g). These feature a morpholine-ethyl group instead of sulfanylmethyl-phenoxypropyl:

- Lower melting points (91–167°C) compared to aryl-substituted benzimidazoles, attributed to reduced crystallinity from the flexible morpholine-ethyl chain.

| Compound | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2b | 4-Methoxyphenyl | 81 | 132.7–133.9 |

| 2c | 4-Chlorophenyl | 69 | 133.3–134.0 |

| 2d | 4-Fluorophenyl | 73 | 91.1–92.0 |

Pyridinyl-Substituted Derivatives

reports 2-(pyridin-2-yl)-1H-benzimidazoles with phenoxy or fluorophenoxy groups. These compounds:

- Exhibit hydrogen-bonding patterns in crystal structures, which may enhance solubility compared to the target compound’s hydrophobic phenoxypropyl chain.

Metal-Binding Benzimidazoles

and highlight benzimidazoles with hydroxyphenyl or aminophenyl groups that form stable complexes with Cu(II) and Zn(II). The target compound’s sulfanylmethyl group may also coordinate metals, but its lack of hydroxyl or amine donors could limit chelation efficiency compared to these analogues .

Q & A

Q. What are the optimal synthetic routes for 2-(3-phenoxypropylsulfanylmethyl)-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzimidazole derivatives typically involves condensation reactions between phenylenediamine and substituted aldehydes or ketones under acidic or catalytic conditions. For example:

- Catalyst Optimization : FeCl₃/SiO₂ nanocatalysts (4% Fe by weight) enable efficient synthesis under mild conditions (75°C), achieving high yields with minimal byproducts .

- Solvent and Time Efficiency : TiCp₂Cl₂-catalyzed reactions in ethanol/water mixtures can achieve chemoselective N-arylmethylation within 5–6.5 hours, with crystallization in aqueous ethanol for purification .

- Validation : Monitor reaction progress via TLC and confirm purity using melting points and elemental analysis (C, H, N) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Structural validation requires a combination of:

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon signals for the benzimidazole core and phenoxypropylsulfanylmethyl side chain .

- IR Spectroscopy : Identify key functional groups, such as C=N stretching (~1600 cm⁻¹) and S–C vibrations (~650 cm⁻¹) .

- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages to confirm purity (>98%) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological interactions of this compound?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can model ligand-receptor interactions. For example:

- Binding Poses : Align the benzimidazole core with active-site residues (e.g., hydrophobic pockets or hydrogen-bond donors), as seen in docking simulations of similar derivatives .

- Score Interpretation : Prioritize poses with low binding energies (ΔG < -7 kcal/mol) and validate with MD simulations for stability .

Q. How do structural modifications influence the biological activity of benzimidazole derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups : Substituents like halogens (Cl, F) or sulfonyl groups enhance antifungal activity by increasing electrophilicity, as seen in thiabendazole derivatives .

- Stereochemistry : Chiral centers (e.g., sulfoxide in pantoprazole) dictate proton pump inhibition efficacy; (R)-isomers often show higher target affinity .

- Side Chain Flexibility : Phenoxypropylsulfanylmethyl groups may improve membrane permeability compared to shorter alkyl chains .

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

- Methodological Answer : Contradictions in NMR/IR data may arise from impurities or tautomerism. Mitigation strategies include:

- Multi-Technique Cross-Validation : Combine XRD (for crystal structure confirmation ) with high-resolution mass spectrometry (HRMS) to verify molecular ions.

- Dynamic NMR Studies : Resolve tautomeric equilibria (e.g., 1H ↔ 3H benzimidazole forms) by analyzing temperature-dependent spectral shifts .

- Computational DFT : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (B3LYP/6-31G*) to identify anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.